5-Bromo-2-difluoromethyl-2H-isoquinolin-1-one
Overview
Description
5-Bromo-2-difluoromethyl-2H-isoquinolin-1-one is a chemical compound with the molecular formula C10H6BrF2NO and a molecular weight of 274.06 g/mol.
Preparation Methods
The synthesis of 5-Bromo-2-difluoromethyl-2H-isoquinolin-1-one involves several steps. One common method includes the use of difluoromethylation reagents to introduce the difluoromethyl group onto the isoquinoline ring . The reaction conditions typically involve the use of metal-based catalysts and specific reaction temperatures to achieve the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
5-Bromo-2-difluoromethyl-2H-isoquinolin-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form different products.
Cross-Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Bromo-2-difluoromethyl-2H-isoquinolin-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique properties make it useful in biological studies, particularly in the development of new pharmaceuticals.
Industry: The compound is used in the production of materials with specific properties, such as light-emitting diodes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-difluoromethyl-2H-isoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
5-Bromo-2-difluoromethyl-2H-isoquinolin-1-one can be compared with other fluorinated isoquinolines, such as:
5-Fluoroisoquinoline: Similar in structure but with a fluorine atom instead of a difluoromethyl group.
2-Difluoromethylisoquinoline: Similar in structure but without the bromine atom.
The uniqueness of this compound lies in its combination of bromine and difluoromethyl groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
5-bromo-2-(difluoromethyl)isoquinolin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF2NO/c11-8-3-1-2-7-6(8)4-5-14(9(7)15)10(12)13/h1-5,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNDBHVGURJCLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN(C2=O)C(F)F)C(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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